N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that contains a thiadiazole ring and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromophenyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene carboxamide group. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with 2-thiophenecarboxylic acid chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiadiazole and thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the thiadiazole or thiophene rings.
Coupling: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by targeting key enzymes. In anticancer applications, it interferes with cell division by binding to DNA and inhibiting topoisomerase enzymes . The thiadiazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a thiazole ring instead of a thiadiazole ring.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group and an amino acid residue, offering different biological activities.
Uniqueness
N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is unique due to the combination of the thiadiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H8BrN3OS2 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
InChI Key |
JNROUVRLSVHVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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